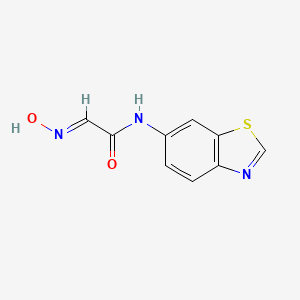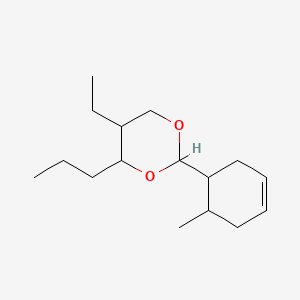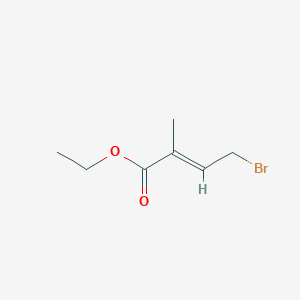
3-Methyl-1-oxo-1lambda~5~-quinoxaline-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Quinoxalinecarbonitrile,3-methyl-,1-oxide(9CI) is a heterocyclic compound that belongs to the quinoxaline family This compound is characterized by the presence of a quinoxaline ring system with a nitrile group at the 2-position, a methyl group at the 3-position, and an oxide group at the 1-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Quinoxalinecarbonitrile,3-methyl-,1-oxide(9CI) typically involves the condensation of ortho-diamines with 1,2-diketones. One common method is the reaction of 3-methylquinoxaline-2-carbonitrile with hydrogen peroxide in the presence of a suitable catalyst to introduce the oxide group at the 1-position . The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of 2-Quinoxalinecarbonitrile,3-methyl-,1-oxide(9CI) may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized in industrial settings to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
2-Quinoxalinecarbonitrile,3-methyl-,1-oxide(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can remove the oxide group, converting it back to the parent quinoxaline compound.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of substituted quinoxalines .
Applications De Recherche Scientifique
2-Quinoxalinecarbonitrile,3-methyl-,1-oxide(9CI) has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoxaline derivatives, which are used in various chemical reactions and studies.
Biology: The compound exhibits biological activities such as antimicrobial, antifungal, and antiviral properties, making it a valuable candidate for drug development.
Medicine: Quinoxaline derivatives, including 2-Quinoxalinecarbonitrile,3-methyl-,1-oxide(9CI), are investigated for their potential therapeutic effects against diseases like cancer, AIDS, and bacterial infections.
Mécanisme D'action
The mechanism of action of 2-Quinoxalinecarbonitrile,3-methyl-,1-oxide(9CI) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis .
Comparaison Avec Des Composés Similaires
2-Quinoxalinecarbonitrile,3-methyl-,1-oxide(9CI) can be compared with other quinoxaline derivatives such as quinazoline, phthalazine, and cinnoline. These compounds share a similar heterocyclic structure but differ in their substituents and functional groups. The presence of the nitrile and oxide groups in 2-Quinoxalinecarbonitrile,3-methyl-,1-oxide(9CI) imparts unique chemical and biological properties, distinguishing it from other quinoxaline derivatives .
List of Similar Compounds
- Quinoxaline
- Quinazoline
- Phthalazine
- Cinnoline
These compounds, while structurally related, exhibit different reactivity and biological activities due to variations in their functional groups and substitution patterns .
Propriétés
Numéro CAS |
85976-66-5 |
|---|---|
Formule moléculaire |
C10H7N3O |
Poids moléculaire |
185.18 g/mol |
Nom IUPAC |
3-methyl-1-oxidoquinoxalin-1-ium-2-carbonitrile |
InChI |
InChI=1S/C10H7N3O/c1-7-10(6-11)13(14)9-5-3-2-4-8(9)12-7/h2-5H,1H3 |
Clé InChI |
OOAAXJMYHHOYOY-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=CC=CC=C2[N+](=C1C#N)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7,18-dipyridin-2-yl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13805332.png)
![1-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-N-(2-phenylethyl)piperidine-4-carboxamide](/img/structure/B13805340.png)

![N-[(E)-1-(4-methylphenyl)prop-1-enyl]acetamide](/img/structure/B13805347.png)
![(6-Phenyl-imidazo[2,1-B]thiazol-3-YL)-acetic acid ethyl ester](/img/structure/B13805361.png)





![3,6-Bis[(trimethylsilyl)oxy]-1,4-dioxane-2,5-dione](/img/structure/B13805403.png)



